N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide
Overview
Description
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with two phenyl groups and an aminoethyl group, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is a complex compound with potential biological activity. PNAs possess unique physicochemical characteristics such as increased resistance to enzymatic degradation, ionic strength, and stability over a wide range of temperatures and pH . They have been widely used as anti-sense oligonucleotides (ASOs) for therapeutic applications .
Mode of Action
PNAs bind to complementary target oligonucleotides via Watson-Crick hydrogen-bonding interactions . This interaction can interfere with protein production, thereby altering gene expression .
Biochemical Pathways
By binding to specific sequences of DNA or RNA, it could potentially block transcription or translation processes, thereby affecting the synthesis of certain proteins .
Pharmacokinetics
It’s worth noting that pnas, due to their neutral backbone, exhibit increased resistance to enzymatic degradation, which could potentially enhance their stability and bioavailability .
Result of Action
If it acts similarly to pnas, its binding to dna or rna could result in the alteration of gene expression, potentially leading to changes in cellular function .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect its stability and interaction with target molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane functionality.
Aminoethylpiperazine: Contains an aminoethyl group and a piperazine ring, differing in its cyclic structure.
Uniqueness
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is unique due to its cyclopropane ring with two phenyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(2-aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-11-12-20-17(21)16-13-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13,19H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHJAVDELQIPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746995 | |
Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109546-07-8 | |
Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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